Product packaging for Bilirubin glucoside(Cat. No.:CAS No. 36570-68-0)

Bilirubin glucoside

Cat. No.: B1238976
CAS No.: 36570-68-0
M. Wt: 746.8 g/mol
InChI Key: QQDSVHMLLUCFIR-QKIUCEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bilirubin glucoside is a conjugated form of bilirubin where glucoside is attached to the bilirubin molecule, a key metabolite in the heme catabolism pathway . This conjugation process, catalyzed by enzymes like UDP-glucosyltransferase, is a crucial detoxification mechanism that renders the otherwise water-insoluble bilirubin more water-soluble, facilitating its excretion from the body . While glucuronidation is the primary conjugation pathway in humans, the formation of this compound serves as a valuable model for investigating alternative conjugation mechanisms and substrate specificity of hepatic transferases . Its primary research value lies in the study of hepatic organic anion transport, particularly the function and inhibition of specific membrane transporters involved in the uptake of bilirubin and its conjugates . Studies have utilized this compound and related compounds to elucidate pharmacological distinctions between the transport pathways for unconjugated bilirubin and bilirubin glucuronide . Researchers also employ this compound to explore the enterohepatic circulation of bile pigments and the role of gut microbiota in their metabolism . As a research tool, it is essential for investigating cholestatic liver disorders, hyperbilirubinemia, and inborn errors of bilirubin metabolism such as Crigler-Najjar syndrome . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling and storage away from light are recommended to preserve the stability of this light-sensitive compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H46N4O11 B1238976 Bilirubin glucoside CAS No. 36570-68-0

Properties

CAS No.

36570-68-0

Molecular Formula

C39H46N4O11

Molecular Weight

746.8 g/mol

IUPAC Name

3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C39H46N4O11/c1-7-21-20(6)37(50)43-28(21)14-26-19(5)24(10-12-33(46)53-16-31-34(47)35(48)36(49)39(52)54-31)30(41-26)15-29-23(9-11-32(44)45)18(4)25(40-29)13-27-17(3)22(8-2)38(51)42-27/h7-8,13-14,31,34-36,39-41,47-49,52H,1-2,9-12,15-16H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)/b27-13-,28-14+/t31-,34-,35+,36-,39-/m1/s1

InChI Key

QQDSVHMLLUCFIR-QKIUCEFSSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OCC4C(C(C(C(O4)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)O)O)O)O)/C=C\5/C(=C(C(=O)N5)C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OCC4C(C(C(C(O4)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C

Synonyms

bilirubin glucoside

Origin of Product

United States

Enzymatic Biosynthesis Pathways of Bilirubin Glucoside

Characterization of Bilirubin (B190676) UDP-Glucosyltransferase (BGT) Activity

Specificity of Glucosyl Donors and Acceptors in BGT Reactions

The enzymatic reaction that forms bilirubin glucoside demonstrates a high degree of specificity for both the sugar donor and the acceptor molecule. The primary acceptor is the bilirubin molecule itself, which becomes glycosylated on one or both of its propionic acid side chains. The enzyme responsible, bilirubin UDP-glucosyltransferase, exhibits a stringent preference for its glucosyl donor. nih.gov

Research using rat liver microsomal preparations has demonstrated that Uridine Diphosphate-glucose (UDP-glucose) is the effective glucosyl donor for the transglucosylation to bilirubin. nih.gov The system shows marked specificity for this nucleotide sugar. When other nucleotide-linked glucoses were tested, they proved to be inactive as glucosyl donors. nih.gov Similarly, when other UDP-sugars were substituted, the conjugation to bilirubin was minimal.

Studies showed that Cytidine Diphosphate-glucose (CDP-glucose), Adenosine Diphosphate-glucose (ADP-glucose), and Guanosine Diphosphate-glucose (GDP-glucose) were not active as donors in the formation of this compound. nih.gov Furthermore, only trace amounts of conjugation were observed when UDP-galactose, UDP-galacturonic acid, or UDP-N-acetylglucosamine were used in the reaction mixture. nih.gov This highlights the enzyme's high specificity for UDP-glucose.

Table 1: Activity of Various Nucleotide Sugars as Glycosyl Donors in Bilirubin Conjugation

Glycosyl DonorObserved Activity in Bilirubin Glucosylation nih.gov
UDP-glucoseActive
CDP-glucoseInactive
ADP-glucoseInactive
GDP-glucoseInactive
UDP-galactoseTrace amounts of conjugation
UDP-N-acetylglucosamineTrace amounts of conjugation

Mechanisms of Bilirubin Monoglucoside and Diglucoside Formation

The conjugation of bilirubin with glucose can occur in a sequential process, similar to glucuronidation, leading to the formation of both monoglucoside and diglucoside derivatives. wikipedia.orgresearchgate.net The process begins with the transfer of one glucose molecule to one of the two carboxyl groups on the propionic acid side chains of bilirubin, forming bilirubin monoglucoside (BMG). researchgate.net

A second conjugation event can then occur, where another glucose molecule is attached to the remaining carboxyl group, resulting in the formation of bilirubin diglucoside (BDG). researchgate.net Studies with dog liver microsomes, when supplied with only UDP-glucose, showed the formation of predominantly bilirubin diglucoside. nih.gov In contrast, rat liver microsomes under the same conditions formed mainly the monoglucoside. nih.gov

Furthermore, when dog microsomes were provided with equal amounts of UDP-glucose and UDP-glucuronate, they produced substantial quantities of a mixed diester, bilirubin monoglucuronide-monoglucoside, alongside bilirubin diglucuronide and minor amounts of bilirubin diglucoside. nih.gov This indicates that the enzymatic machinery in certain species can utilize both sugar donors to sequentially modify the bilirubin molecule, creating hybrid conjugates. nih.gov

Comparative Enzymology of Bilirubin Glucosylation and Glucuronidation

While glucuronidation is the primary pathway for bilirubin conjugation in humans, the existence of glucosylation in other species invites a comparative analysis of the enzymatic systems involved. wikipedia.orgnih.gov

Shared and Distinct Enzymatic Systems

Both bilirubin glucosylation and glucuronidation occur within the liver's microsomal fraction and are catalyzed by membrane-bound enzymes. nih.govnih.gov Kinetic studies have revealed that the two conjugation systems in rat liver share similar optimal pH and requirements for magnesium ions (Mg²⁺), suggesting they operate under comparable cellular conditions. nih.gov

However, the enzymatic systems exhibit distinct specificities that vary between species. nih.gov In rat liver microsomes, the enzymatic system strongly favors UDP-glucuronic acid, forming only bilirubin glucuronides even when UDP-glucose is also available. nih.gov Conversely, dog liver microsomes can efficiently use both UDP-glucose and UDP-glucuronic acid, producing a mixture of glucoside, glucuronide, and mixed conjugates. nih.gov This suggests that while the general location and some reaction conditions are shared, the specificity is dictated by distinct enzyme preferences for the sugar nucleotide donor, rather than simply the availability of the donor. nih.gov The enzyme responsible for glucuronidation is identified as UDP-glucuronosyltransferase (UGT), with the UGT1A1 isoform being crucial for bilirubin conjugation. researchgate.netaasld.org The corresponding enzyme for glucosylation is referred to as bilirubin UDP-glucosyltransferase. nih.gov

Comparative Substrate Affinities for Bilirubin Glucosyltransferase and Glucuronyltransferase

Kinetic studies performed on rat liver microsomal preparations have allowed for a comparison of the substrate affinities (Km values) of bilirubin UDP-glucosyltransferase and bilirubin UDP-glucuronyltransferase. nih.govscispace.com The Michaelis-Menten constant (Km) is an inverse measure of a substrate's affinity for an enzyme.

For bilirubin UDP-glucosyltransferase, the Km value for bilirubin was found to be 5.7 x 10⁻⁵ M, and for the sugar donor UDP-glucose, it was 1.6 x 10⁻³ M. nih.govscispace.com In a parallel analysis using the same enzyme preparation, the Km of bilirubin UDP-glucuronyltransferase for bilirubin was 1.25 x 10⁻⁴ M, and for UDP-glucuronic acid, it was 1.6 x 10⁻³ M. scispace.com

These results indicate that in the rat liver system studied, the glucosyltransferase enzyme has a higher affinity for bilirubin (lower Km value) than the glucuronyltransferase enzyme. scispace.com Interestingly, the affinity for the respective sugar donors (UDP-glucose and UDP-glucuronic acid) was found to be the same. scispace.com

Table 2: Comparative Substrate Affinities (Km) in Rat Liver Microsomes

EnzymeSubstrateKm Value scispace.com
Bilirubin UDP-glucosyltransferaseBilirubin5.7 x 10⁻⁵ M
UDP-glucose1.6 x 10⁻³ M
Bilirubin UDP-glucuronyltransferaseBilirubin1.25 x 10⁻⁴ M
UDP-glucuronic acid1.6 x 10⁻³ M

Table of Mentioned Compounds

Compound Name
Adenosine Diphosphate-glucose (ADP-glucose)
Bilirubin
Bilirubin diglucoside (BDG)
Bilirubin diglucuronide
Bilirubin monoglucoside (BMG)
Bilirubin monoglucuronide
Bilirubin monoglucuronide-monoglucoside
Cytidine Diphosphate-glucose (CDP-glucose)
Glucose
Guanosine Diphosphate-glucose (GDP-glucose)
Magnesium
Uridine Diphosphate-galactose (UDP-galactose)
Uridine Diphosphate-galacturonic acid (UDP-galacturonic acid)
Uridine Diphosphate-glucose (UDP-glucose)
Uridine Diphosphate-glucuronic acid (UDP-glucuronic acid)
Uridine Diphosphate-N-acetylglucosamine (UDP-N-acetylglucosamine)

Metabolic Processing and Enzymatic Hydrolysis of Bilirubin Glucoside

Hydrolysis of Bilirubin (B190676) Glucoside by Beta-Glucosidase

Beta-glucosidase is an enzyme that specifically catalyzes the hydrolysis of β-D-glucosyl residues from various glycosides. megazyme.com Research has demonstrated that this enzyme is capable of acting on bilirubin glucoside. In studies involving azopigments derived from dog bile, which contains a significant portion of azobilirubin β-D-monoglucoside, the use of emulsin—a preparation rich in beta-glucosidase—confirmed the β-D configuration of the glycosidic linkage through its hydrolytic action. nih.gov

Further investigations have shown that this compound can be effectively hydrolyzed by beta-glucosidase, leading to the liberation of its constituent parts. nih.govscispace.com This enzymatic action involves the cleavage of the ester glycosidic bond, separating the glucose molecule from the bilirubin aglycone. nih.govnih.gov While the primary function of broad-specificity beta-glucosidases in the liver is still under investigation, their ability to hydrolyze naturally occurring glycosides like this compound suggests a potential role in xenobiotic or endogenous compound metabolism. scite.ai

Enzyme SourceSubstrateKey FindingReferenceEmulsin (source of β-glucosidase)Azobilirubin β-D-monoglucosideDemonstrated hydrolysis, confirming the β-D configuration of the glycosidic bond.nih.govGeneral β-glucosidaseThis compoundEnzyme effectively hydrolyzes the glucoside.nih.govscispace.comBroad-specificity β-glucosidase (guinea-pig liver)Natural glycosides (e.g., L-picein)Demonstrates that the enzyme can catalyze the hydrolysis of natural glycosides, suggesting a potential role for this compound metabolism.scite.ai

Role of Beta-Glucuronidase in this compound Degradation

Beta-glucuronidase is an acid hydrolase primarily known for catalyzing the breakdown of complex carbohydrates by cleaving β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.orgwikidoc.org Its most well-documented role in bilirubin metabolism is the deconjugation of bilirubin glucuronides, particularly by bacterial enzymes in the gut and by human enzymes in the liver and intestines. nih.govnih.govresearchgate.net This action converts conjugated bilirubin back to its unconjugated form, which can then be reabsorbed in a process known as enterohepatic circulation. wikipedia.orgmedscape.com

Interestingly, research has revealed that various preparations of beta-glucuronidase can also hydrolyze this compound. nih.govscispace.com This suggests a degree of cross-reactivity, where the enzyme, despite its name and primary function, can cleave the β-D-glucoside bond in addition to the β-D-glucuronide bond. Bacterial beta-glucuronidases, such as those produced by Clostridium perfringens and Escherichia coli, are particularly potent in deconjugating bilirubin conjugates and are implicated in the formation of pigment gallstones. nih.govresearchgate.netmdpi.com Studies have shown that the enzyme activity from C. perfringens is significantly higher than that from E. coli. nih.gov This potent hydrolytic capacity, combined with its reported ability to act on glucosides, indicates its potential involvement in the degradation of any this compound present in the biliary or intestinal tracts.

Enzyme Source / TypePrimary SubstrateKey Research FindingReferenceVarious β-glucuronidase preparationsBilirubin GlucuronideFound to also hydrolyze this compound, suggesting cross-reactivity.nih.govscispace.comBacterial β-glucuronidase (C. perfringens)Bilirubin DiglucuronideEnzyme activity was 34-fold higher than that of E. coli, making it highly important in deconjugation.nih.govresearchgate.netRecombinant β-glucuronidase (C. perfringens)Conjugated Bilirubin (from pig bile)Achieved an 81.1% hydrolysis rate of conjugated bilirubin after 12 hours.mdpi.comHepatic Microsomal β-glucuronidaseBilirubin-IXα GlucuronidesModulates the net rate of bilirubin glucuronidation and its excretion in bile.nih.gov

Pathways Leading to the Liberation of Glucose and Azobilirubin

The enzymatic hydrolysis of this compound results in the cleavage of the glycosidic bond that links the glucose molecule to the bilirubin backbone. nih.gov This process liberates free glucose and the bilirubin aglycone. In many research settings, particularly older studies, bilirubin conjugates were analyzed after being coupled with diazo reagents, such as p-diazobenzenesulphonic acid or diazotized ethyl anthranilic acid, to form more stable and colored azopigments. nih.gov

Therefore, the hydrolysis pathway is often described as yielding glucose and azobilirubin. nih.gov This reaction is the definitive outcome of the enzymatic activity of both beta-glucosidase and the cross-reactive function of beta-glucuronidase on the this compound substrate. nih.govscispace.com The fundamental pathway involves the enzymatic addition of water across the glycosidic linkage, breaking the bond and releasing the sugar and the pigment.

ReactantEnzyme CatalystProducts of HydrolysisReferenceThis compoundBeta-GlucosidaseBilirubin (or Azobilirubin) and Glucosenih.govnih.govThis compoundBeta-GlucuronidaseBilirubin (or Azobilirubin) and Glucosenih.govscispace.com

Advanced Analytical Methodologies for Bilirubin Glucoside Research

Chromatographic Separation Techniques for Conjugate Identification

Chromatography is the cornerstone of bilirubin (B190676) conjugate analysis, enabling the separation of these structurally similar molecules from complex biological matrices. wikipedia.org Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are fundamental tools for identifying and profiling bilirubin glucosides alongside other conjugates. hplc.eunih.govnih.gov These methods exploit the different polarities of the conjugates, which are conferred by the attached sugar moieties. nih.gov

Thin-Layer Chromatography (TLC) serves as a valuable, albeit less quantitative, method for the separation and identification of bilirubin conjugates. sigmaaldrich.comkarger.com It is particularly useful as a confirmatory technique to differentiate between various sugar conjugates, such as glucosides and glucuronides, often after they have been separated by HPLC. nih.govcdnsciencepub.com The principle of TLC relies on the differential migration of compounds up a stationary phase (like silica (B1680970) gel) propelled by a mobile phase. sigmaaldrich.com

In the context of bilirubin analysis, after initial separation by a primary method like HPLC, individual fractions are collected. cdnsciencepub.com These fractions are then subjected to a chemical reaction known as diazotization, commonly using ethyl anthranilate. nih.govnih.gov This process converts the unstable bilirubin conjugates into more stable and colored azopigment derivatives. nih.gov These derivatives are then spotted on a TLC plate. cdnsciencepub.com The separated azopigments can be identified by comparing their migration distances (Rf values) to those of known standards. nih.gov This approach allows for the unequivocal identification of the sugar moiety (glucose, glucuronic acid, xylose) attached to the bilirubin backbone. nih.gov For instance, after hydrolysis of the conjugates on the TLC plate using ammonia (B1221849) vapors, the resulting bilirubin isomers can be separated and identified. cdnsciencepub.com

Table 1: TLC Application in Bilirubin Conjugate Analysis

Step Description Purpose Citation
1. Primary Separation Separation of native bilirubin conjugates from bile using HPLC. To isolate individual conjugate peaks. cdnsciencepub.com
2. Fraction Collection Collecting the eluent corresponding to each separated peak. To obtain purified samples of each conjugate. cdnsciencepub.com
3. Derivatization Reaction of the collected fractions with ethyl anthranilate. To form stable, colored ethyl anthranilate azopigments. nih.govnih.gov
4. TLC Analysis Spotting the azopigments onto a TLC plate and developing it. To separate the azopigments based on polarity. nih.govnih.gov

| 5. Identification | Comparing the migration of the sample spots to reference standards. | To confirm the chemical identity of the original conjugate (e.g., glucoside vs. glucuronide). | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the detailed analysis of bilirubin conjugates, offering both high-resolution separation and accurate quantification. wikipedia.orgnih.gov Reverse-phase HPLC (RP-HPLC) is the most commonly employed mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. hplc.eunih.gov

A typical HPLC method involves injecting a small volume of the biological sample, such as bile, often with minimal pretreatment, into the system. nih.gov The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time. cdnsciencepub.com For example, a common mobile phase consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) at pH 4.5) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govcdnsciencepub.com By gradually increasing the concentration of the organic solvent, the bilirubin conjugates are eluted from the column in order of decreasing polarity. nih.gov

This allows for the separation of a wide array of conjugates, including:

Bilirubin diglucuronide (BDG)

Bilirubin monoglucuronide (BMG)

Bilirubin diglucoside (BDGI)

Bilirubin monoglucoside (BMGI)

Mixed conjugates like bilirubin monoglucuronide monoglucoside nih.govcdnsciencepub.com

Quantification is typically achieved by integrating the area under each chromatographic peak and comparing it to a standard curve generated from known concentrations of a reference compound. nih.gov While purified bilirubin conjugates can be used, a more practical approach often involves using a single, stable standard, such as the ethyl anthranilate azo derivative of unconjugated bilirubin (AZO-UCB), for the quantification of all conjugates. hplc.eunih.gov This method has proven to be rapid, with analysis times often under 30 minutes, and sensitive enough to determine concentrations in the micromolar range. nih.gov

Table 2: Example HPLC Parameters for Bilirubin Conjugate Separation

Parameter Description Example Citation
Column Stationary phase used for separation. Waters µ-Bondapak C18 or Altex Ultrasphere ODS. nih.gov
Mobile Phase Solvents used to carry the sample through the column. Linear gradient of methanol (60-100%) in ammonium acetate buffer (pH 4.5). nih.gov
Flow Rate The speed at which the mobile phase moves through the column. 1.0 mL/min (analytical) or 2.0 mL/min (preparative). nih.gov
Detection Wavelength used to monitor the eluting compounds. Spectrophotometric at ~450 nm. nih.govscience.gov

| Elution Order | The sequence in which conjugates exit the column. | Decreasing polarity: Glucuronides > Glucosides > Xylosides > Unconjugated Bilirubin. | nih.gov |

Spectrophotometric and Bio-fluorometric Detection Strategies for Bilirubin Glucosides

Following chromatographic separation, sensitive and specific detection methods are required for quantification. Spectrophotometry is the standard detection method coupled with HPLC, while newer bio-fluorometric assays offer significantly enhanced sensitivity. researchgate.net

Spectrophotometric detection relies on the principle that bilirubin and its conjugates absorb light in the visible spectrum. The detector is typically set to a wavelength between 430 and 454 nm, which corresponds to the maximum absorbance (λmax) of these tetrapyrrolic compounds. nih.govscience.gov As the separated conjugates elute from the HPLC column and pass through the detector's flow cell, their absorbance is measured. The resulting signal is proportional to the concentration of the analyte in the eluent. science.gov

Bio-fluorometric detection represents a more recent and highly sensitive approach. researchgate.net Some of these methods utilize specific proteins that bind to bilirubin and its conjugates, leading to a measurable fluorescent signal. mdpi.com For instance, a method using the recombinant protein HUG (a fusion of HELP and the eel-derived fluorescent protein UnaG) has been developed for the nanoscale analysis of bilirubin. mdpi.com This assay is remarkably sensitive, with a limit of quantitation in the nanomolar range (LoQ = 1.1 nM). mdpi.com To measure total bilirubin glucuronides with this method, the sample is pre-treated with the enzyme β-glucuronidase to hydrolyze the glucuronide conjugates, releasing unconjugated bilirubin which is then measured. mdpi.comresearchgate.net This high sensitivity is particularly advantageous for translational research and analyzing samples of very small volume. mdpi.com

Research-Oriented Sample Preparation and Derivatization for Analysis

The accuracy of any analysis of bilirubin glucosides depends heavily on the methods used for sample preparation and, when necessary, derivatization. The primary goals are to extract the analytes from their biological matrix, ensure their stability, and convert them into a form suitable for analysis. researchgate.net

For relatively clean samples like bile, direct injection into an HPLC system may be possible with minimal preparation, such as simple dilution. nih.gov However, for more complex matrices like serum or tissue homogenates, a more rigorous sample preparation is required. nih.govnih.gov A common method involves extraction with a chloroform-ethanol mixture at an acidic pH (e.g., 1.8) in the presence of an antioxidant like ascorbic acid to prevent degradation of the labile bilirubin compounds. nih.gov Techniques like solid-phase extraction (SPE) may also be employed to clean up the sample and concentrate the analytes before injection. mdpi-res.com Because acyl glucuronides can be unstable, it is critical to stabilize samples immediately after collection, often by adjusting the pH and keeping them cold to minimize breakdown. researchgate.net

Derivatization is a technique used to chemically modify an analyte to improve its analytical properties, such as stability, chromatographic behavior, or detectability. scribd.comgreyhoundchrom.com For bilirubin conjugates, the most common derivatization reaction is the formation of azopigments through a diazo reaction with reagents like ethyl anthranilate. nih.govnih.gov This reaction cleaves the tetrapyrrole structure into two more stable dipyrrolic azopigments, which are less prone to degradation and can be easily analyzed by TLC or HPLC. hplc.eunih.gov This derivatization step is crucial for confirming the identity of conjugates separated by HPLC and for certain quantitative methods. cdnsciencepub.com

Occurrence and Biological Context of Bilirubin Glucoside in Model Systems

Detection and Identification in Non-Human Mammalian Bile (e.g., Dog Bile)

Bilirubin (B190676) glucoside, along with other glycosidic conjugates, has been identified as a significant component of bile in certain non-human mammals, most notably the dog. While bilirubin glucuronide is the predominant conjugate in many species, research has revealed that dogs utilize glucose and xylose for bilirubin conjugation to a substantial degree. nih.govnih.gov

Early studies using thin-layer chromatography of ethyl anthranilate azopigments derived from the bile of dogs, humans, and rats showed pronounced species variation. nih.gov In the gallbladder bile of dogs, researchers identified approximately 30% of the azopigment material as azobilirubin β-D-monoglucoside. nih.gov An additional 10% was identified as azobilirubin β-D-monoxyloside. nih.gov The identification of these sugar moieties was confirmed through thin-layer chromatography and anion-exchange column chromatography of their boric acid complexes. nih.gov Further enzymatic studies with β-glucosidase and β-xylosidase confirmed the β-D configuration of these ester glycosides. nih.gov

More comprehensive analyses have shown that in dogs, the excretion of neutral glycosides is a notable pathway. nih.govnih.gov Specifically, glucose and xylose conjugates can represent between 12% and 41% of the total conjugating groups bound to bilirubin-IXα. nih.govnih.gov In addition to the monoglucoside, dog bile contains bilirubin monoglucuronide monoglucoside diester as one of its principal bilirubin conjugates, with bilirubin diglucoside present as a trace conjugate. nih.gov This contrasts sharply with species like the rat, where neither of these glucose-containing conjugates is typically detectable in bile. nih.gov The presence of significant amounts of glucose and xylose conjugates of bilirubin in dog bile suggests that the biosynthetic pathways leading to their formation may serve as important alternative routes of detoxification compared to the more commonly recognized glucuronic acid pathway. nih.gov

Summary of Bilirubin Glucoside Detection in Dog Bile

Bilirubin Conjugate FormRelative Abundance/Significance in Dog BileMethod of Detection/Identification
Bilirubin β-D-monoglucosideConstitutes ~30% of azopigment materialThin-layer chromatography (TLC), Anion-exchange chromatography, Enzymatic hydrolysis
Bilirubin monoglucuronide monoglucoside diesterA principal conjugateHigh-performance liquid chromatography (HPLC)
Bilirubin diglucosideTrace conjugateHigh-performance liquid chromatography (HPLC)
Total Glucose/Xylose ConjugatesRepresents 12-41% of total conjugating groupsAnalysis of total conjugating groups

Presence in Liver Microsomal Preparations from Research Animals (e.g., Rat Liver)

The enzymatic machinery for the synthesis of this compound has been identified and characterized in liver microsomal preparations from research animals, particularly rats. Studies have demonstrated that rat liver microsomes can facilitate the transglucosylation from UDP-glucose to bilirubin, a reaction that requires the presence of Mg2+. nih.gov This finding indicates that the liver possesses the necessary enzymes to form glucose conjugates, even in species where such conjugates are not prominent in the bile.

Experiments have shown that the process is specific to the glucosyl donor. Nucleotides such as CDP-glucose, ADP-glucose, and GDP-glucose were found to be inactive as donors for this reaction. nih.gov Furthermore, only trace amounts of conjugation occurred when UDP derivatives of galactose, galacturonic acid, and N-acetylglucosamine were used, highlighting the specificity for UDP-glucose. nih.gov

Kinetic studies of the hepatic bilirubin UDP-glucosyltransferase in rat liver microsomes have determined specific activity levels and affinity constants. The specific activity, expressed as micrograms of bilirubin "equivalents" conjugated per hour per milligram of protein, was found to be 1.7 for male rats and 2.4 for female rats. nih.gov The Michaelis constant (Km) values for the substrates bilirubin and UDP-glucose were determined to be 5.7×10−5 M and 1.6×10−3 M, respectively. nih.gov

Comparative studies between rat and dog liver microsomes further illuminate the species-specific preferences in conjugation. When rat liver microsomes were incubated with bilirubin in the presence of only UDP-glucose, they formed predominantly bilirubin monoglucoside. nih.gov This is in contrast to dog microsomes, which formed mainly the diglucoside under the same conditions. nih.gov When both UDP-glucuronate and UDP-glucose were available, rat microsomes exclusively formed bilirubin monoglucuronide and diglucuronide, showing a clear preference for the glucuronic acid pathway. nih.gov This suggests that the type of bilirubin conjugate formed is dictated not by the availability of the UDP-glycoside but by the specific preference of the microsomal enzyme system in a given species. nih.gov

Kinetic Parameters of Bilirubin UDP-Glucosyltransferase in Rat Liver Microsomes

ParameterValueNotes
Specific Activity (Male Rats)1.7 µg conjugated/h/mg protein-
Specific Activity (Female Rats)2.4 µg conjugated/h/mg protein-
Km for Bilirubin5.7 x 10-5 MMichaelis constant
Km for UDP-glucose1.6 x 10-3 MMichaelis constant

Comparative Analysis of Bilirubin Glycosylation Patterns Across Different Species in Research

Research across various animal species reveals distinct and characteristic patterns of bilirubin conjugation, highlighting significant metabolic diversity. While bilirubin glucuronide is the major bile pigment in most mammalian species, the formation of neutral glycoside conjugates, including this compound and xyloside, is a significant pathway in others. nih.govnih.govnih.gov

A comparative study involving ten mammalian species and the chicken demonstrated this variation clearly. nih.govnih.gov In species such as the cat, mouse, rabbit, and dog, the excretion of bilirubin conjugated to glucose and xylose was found to be substantial, accounting for 12% to 41% of the total conjugating groups. nih.govnih.gov In contrast, for other mammals studied, this pathway was considered unimportant. nih.govnih.gov In the horse, the majority of bilirubin is reportedly conjugated to glucose. eclinpath.com

The underlying basis for these different patterns lies in the specificity of the UDP-glycosyltransferase enzymes within the liver microsomes of each species. nih.govnih.govnih.gov For instance, a direct comparison of liver microsomes from dogs and rats under identical conditions showed that with UDP-glucose as the sole sugar donor, dog microsomes primarily produced bilirubin diglucoside, whereas rat microsomes produced mainly the monoglucoside. nih.gov When presented with equal amounts of UDP-glucuronate and UDP-glucose, dog microsomes formed a mix of diglucuronide and a mixed monoglucuronide-monoglucoside conjugate, while rat microsomes formed only glucuronide conjugates. nih.gov This demonstrates that the enzymatic system, rather than just the availability of the sugar donor, dictates the final conjugation pattern. nih.gov

Bilirubin Conjugation Patterns in Various Animal Species

SpeciesPredominant ConjugateSignificant Alternative Conjugates (Glucose/Xylose)
DogGlucuronideYes (12-41% as glucose/xylose conjugates)
CatGlucuronideYes (12-41% as glucose/xylose conjugates)
RabbitGlucuronideYes (12-41% as glucose/xylose conjugates)
MouseGlucuronideYes (12-41% as glucose/xylose conjugates)
RatGlucuronideNo (Glucoside formed in vitro but not detected in bile)
HorseGlucoseN/A (Glucose is the majority conjugate)
HumanGlucuronideMinor amounts of mixed glucuronide-glucoside conjugates

Investigation of this compound in Fetal and Neonatal Conjugation Capacity Studies (Non-Clinical)

Studies of bilirubin metabolism during fetal and neonatal development reveal a dynamic and immature conjugation system where glucose and xylose play a more prominent role than in adults. The capacity of the liver to conjugate bilirubin is extremely low during the fetal period and matures gradually after birth. nih.govnih.gov

Molecular Biology and Genetic Regulation of Bilirubin Glycosylation Enzymes

Genes Encoding Bilirubin (B190676) Glucosyltransferases

The primary enzymes responsible for bilirubin conjugation belong to the UDP-glucuronosyltransferase (UGT) superfamily. physiology.org Specifically, the UGT1A subfamily is central to this process.

The gene locus that encodes the key enzymes for bilirubin conjugation is the UGT1A locus, located on chromosome 2q37. nih.govresearchgate.net This complex locus is unique in its structure, containing 13 alternative first exons, each with its own promoter, and four common exons (exons 2-5). nih.govnih.gov Through alternative splicing, a single first exon is joined to the common exons, resulting in the production of nine different functional UGT1A proteins. Each of these proteins has a variable N-terminus, which determines substrate specificity, and an identical C-terminus. nih.gov

The most crucial enzyme for bilirubin conjugation is UDP-glucuronosyltransferase 1A1 (UGT1A1), which is encoded by the UGT1A1 gene. nih.govnih.gov Its principal role is to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to bilirubin. However, the broader UGT superfamily encompasses enzymes that can utilize different sugar donors, and the formation of bilirubin glucoside through the transfer of glucose is a potential, albeit less frequent, metabolic route. nih.govmdpi.com The enzymes responsible for this specific glucosylation are part of this large family of glycosyltransferases. physiology.orgoup.com

Gene LocusPrimary GeneLocationFunction
UGT1UGT1A1Chromosome 2q37Encodes the primary enzyme for bilirubin conjugation (glucuronidation), with potential for glucosylation as part of the broader UGT superfamily function. mdpi.comnih.govresearchgate.netnih.gov
UGT1A ComplexUGT1A3, 1A4, 1A6, 1A7, etc.Chromosome 2q37Encodes various UGT enzymes with different substrate specificities, created via alternative splicing from the same gene locus. nih.govnih.govresearchgate.net

Transcriptional and Post-Translational Regulation of Glucosylation Enzyme Expression in Research Models

The expression and activity of UGT enzymes, including those that may synthesize this compound, are tightly controlled at multiple levels to respond to both endogenous and exogenous stimuli. physiology.orgresearchgate.net

Transcriptional Regulation: The transcription of UGT genes is regulated by a combination of ligand-activated nuclear receptors and tissue-specific transcription factors. researchgate.net These factors bind to specific DNA sequences in the gene's promoter and enhancer regions. researchgate.net

Nuclear Receptors: Several nuclear receptors act as sensors for various substances and can induce UGT gene expression. Key regulators of UGT1A1 include:

Constitutive Androstane Receptor (CAR): Activated by phenobarbital (B1680315) and bilirubin itself, suggesting a feedback loop for homeostatic control. nih.govmdpi.com

Pregnane X Receptor (PXR): Another important regulator that responds to a wide range of compounds. mdpi.com

Aryl Hydrocarbon Receptor (AhR): Can be activated by bilirubin and certain xenobiotics, leading to increased transcription of metabolic enzymes. nih.gov

Tissue-Specific Transcription Factors: Basal expression of UGT genes in the liver is maintained by hepatocyte nuclear factors such as HNF1α and HNF4α . nih.govresearchgate.netresearchgate.net

Post-Transcriptional and Post-Translational Regulation: Beyond transcription, UGT enzyme levels and activity are fine-tuned by other mechanisms.

Alternative Splicing: As noted, the UGT1A locus uses alternative splicing to generate multiple enzymes from a single gene complex. nih.gov This process is a key regulatory step in determining the profile of UGT enzymes in a given tissue.

Post-Transcriptional Regulation by microRNAs (miRNAs): miRNAs are small non-coding RNAs that can bind to the 3' untranslated region (3'UTR) of messenger RNAs (mRNAs), leading to their degradation or translational repression. researchgate.netnih.gov The UGT1A common 3'UTR is a target for numerous miRNAs, providing a mechanism for rapidly modulating enzyme levels. nih.gov

Post-Translational Modification: The activity of the final enzyme can be directly modulated by processes like phosphorylation. uio.no Biliverdin reductase (BVR) activation through phosphorylation is crucial for producing bilirubin, and it has been proposed that bilirubin may inhibit its own production by affecting protein phosphorylation, indicating the complexity of regulatory feedback loops. uio.no

Genetic Variants and Their Impact on Bilirubin Conjugation Capacity, Including Potential Glucoside Synthesis

Genetic variations in the genes encoding bilirubin conjugating enzymes can significantly alter their efficiency, leading to a spectrum of clinical outcomes related to hyperbilirubinemia. nih.gov These variants directly impact the primary glucuronidation pathway and, by extension, would affect any potential for glucoside synthesis.

Gilbert Syndrome: This common and mild condition is most often caused by a polymorphism in the promoter region of the UGT1A1 gene. wikipedia.org The insertion of an extra "TA" dinucleotide sequence in the TATA box (known as the UGT1A1*28 allele) reduces gene transcription by about 70-80%, leading to decreased enzyme production and fluctuating, mild unconjugated hyperbilirubinemia. wikipedia.orgnih.govwalshmedicalmedia.com

Crigler-Najjar Syndrome: This is a much rarer and more severe inherited disorder resulting from mutations within the coding exons of the UGT1A1 gene. researchgate.netnih.gov

Type I: Characterized by a complete or near-complete absence of UGT1A1 activity due to severe mutations, resulting in life-threatening levels of unconjugated bilirubin from birth. nih.gov

Type II: A milder form where mutations lead to a significant reduction in enzyme activity (less than 10% of normal), causing high but not typically life-threatening bilirubin levels. nih.gov

Other Coding Region Variants: Specific missense mutations, such as the Gly71Arg (G71R) variant, are known risk factors for developing significant neonatal hyperbilirubinemia, particularly in Asian populations. nih.govnih.gov

Impairments in the primary UGT1A1-mediated glucuronidation pathway due to these genetic variants place a greater burden on any alternative conjugation pathways, though these minor routes, including potential glucosylation, are insufficient to compensate for a significant defect.

ConditionAssociated GeneType of Genetic VariantImpact on Enzyme/FunctionResulting Phenotype
Gilbert SyndromeUGT1A1Promoter polymorphism (e.g., UGT1A1*28)Reduced gene transcription (~70-80% decrease)Mild, fluctuating unconjugated hyperbilirubinemia. nih.govwalshmedicalmedia.com
Crigler-Najjar Syndrome, Type IUGT1A1Severe mutations in coding exonsComplete or near-complete loss of enzyme activitySevere, life-threatening unconjugated hyperbilirubinemia from birth. researchgate.netnih.gov
Crigler-Najjar Syndrome, Type IIUGT1A1Mutations in coding exonsSeverely reduced enzyme activity (<10% of normal)Significant unconjugated hyperbilirubinemia. nih.gov
Neonatal Hyperbilirubinemia RiskUGT1A1Missense mutation (e.g., Gly71Arg)Reduced enzyme activityIncreased susceptibility to high bilirubin levels in newborns. nih.govnih.gov
Hyperbilirubinemia RiskSLCO1B1PolymorphismsDecreased hepatic uptake of unconjugated bilirubinContributes to higher serum bilirubin levels, often in conjunction with UGT1A1 variants. nih.govnih.gov

Emerging Research Concepts and Future Directions in Bilirubin Glucoside Studies

Investigation of Mixed Bilirubin (B190676) Conjugates Containing Glucoside Moieties (e.g., Monoglucoside-Monoglucuronide)

Historically, bilirubin conjugates were broadly classified as mono- or di-glucuronides. However, advanced analytical techniques have revealed a more complex picture, identifying hybrid or "mixed" conjugates containing different sugar moieties. A significant area of emerging research is the characterization of these mixed conjugates, particularly those containing both glucoside and glucuronide groups.

Detailed research findings have identified bilirubin monoglucoside-monoglucuronide as a notable mixed conjugate. This molecule consists of a bilirubin backbone esterified with one molecule of glucose and one molecule of glucuronic acid. Studies using high-performance liquid chromatography (HPLC) have successfully separated and quantified this mixed conjugate in bile. nih.gov For instance, in normal human bile, bilirubin monoglucoside-monoglucuronide has been detected at concentrations of approximately 61 μmol/L. nih.gov

The existence of such mixed diesters has been confirmed in different species, although their prevalence varies. In dog bile, bilirubin monoglucuronide monoglucoside is one of the principal conjugates, and it is also found as a lesser conjugate in human bile. nih.govdntb.gov.ua In contrast, this specific mixed conjugate is not typically detectable in rat bile, highlighting species-specific differences in bilirubin metabolism. nih.gov The ability to resolve the two isomeric forms of bilirubin monoglucoside monoglucuronide diester using advanced HPLC methods has been a crucial technological advance in this field. cdnsciencepub.com

Table 1: Examples of Mixed Bilirubin Conjugates

Conjugate Name Species Detected In Research Findings
Bilirubin monoglucoside-monoglucuronide Human, Dog Found in normal human bile at a median concentration of 61 μmol/L. nih.gov It is a principal conjugate in dog bile but a minor one in human bile. nih.gov

Interplay of Bilirubin Glucoside Synthesis with Other Conjugation Pathways (e.g., Sulfation, Xylosidation)

The synthesis of this compound does not occur in isolation. It is part of a competitive network of conjugation pathways within the hepatocyte, each vying for the unconjugated bilirubin substrate. The primary and most well-understood pathway is glucuronidation, catalyzed by UDP-glucuronyltransferases (UGT). However, the interplay with other pathways, including glucosidation, xylosidation, and sulfation, is critical for a complete understanding of bilirubin detoxification.

The formation of different conjugates is dictated not just by the presence of the enzymes but by the availability of the sugar donors and the enzyme's affinity for its substrates. nih.gov In rats, for example, the hepatic concentration of UDP-glucose is significantly higher than that of UDP-glucuronic acid. scispace.com Kinetic studies have shown that the bilirubin glucosyltransferase in rat liver has a higher affinity (lower Km value) for bilirubin than the corresponding glucuronyltransferase. scispace.com These findings suggest that under certain physiological conditions, glucosylation may be a preferred route of conjugation in this species. scispace.com

Besides glucose, bilirubin can be conjugated to other neutral glycosides, such as xylose, forming bilirubin xylosides. eclinpath.com While less common, the existence of this pathway further illustrates the versatility of the liver's conjugation machinery. Studies have also investigated the potential for conjugation with galactose and N-acetylglucosamine, though these appear to occur in only trace amounts. nih.gov The formation of bilirubin sulfate (B86663) is another recognized, albeit minor, nonglucuronide conjugation pathway. nih.gov The balance between these pathways—glucuronidation, glucosidation, xylosidation, and sulfation—is likely influenced by species, genetic factors, and the physiological state of the liver.

Table 2: Comparison of Major Bilirubin Conjugation Pathways

Pathway Conjugating Agent Enzyme Family Key Findings
Glucuronidation UDP-glucuronic acid UDP-glucuronosyltransferase (UGT) The primary pathway in humans, catalyzed mainly by the UGT1A1 isoform. nih.gov
Glucosidation UDP-glucose UDP-glucosyltransferase (UGT) A significant pathway in certain species like dogs. nih.gov May be favored in rats due to high substrate availability and enzyme kinetics. scispace.com
Xylosidation UDP-xylose UDP-xylosyltransferase (UGT) A known alternative pathway for forming neutral glycoside conjugates of bilirubin. eclinpath.com

Development of Novel Research Probes and Assays for Glucoside-Specific Analysis

Progress in understanding the role of this compound has been intrinsically linked to the development of sophisticated analytical methods capable of distinguishing between the various bilirubin conjugates. Early methods often grouped all conjugated forms together or could not resolve structurally similar molecules. Modern research focuses on creating highly specific probes and assays for glucoside-specific analysis.

High-performance liquid chromatography (HPLC) has been instrumental in this area. Researchers have developed specialized ion-pair reverse-phase HPLC systems that can effectively resolve a complex mixture of bilirubin conjugates from bile, including bilirubin diglucuronide, bilirubin monoglucuronide, bilirubin diglucoside, and the mixed monoglucoside-monoglucuronide diesters. nih.govcdnsciencepub.comresearchgate.net These methods are crucial for accurately quantifying the different species and studying the dynamics of their formation.

Beyond chromatography, novel biosensor-based assays are emerging. One promising approach involves the use of fluorescent proteins. For example, the UnaG protein, which selectively binds to unconjugated bilirubin and fluoresces, has been engineered into a powerful analytical tool. nih.gov While its primary use is for unconjugated bilirubin, the assay can be adapted to measure total conjugated bilirubin by pre-treating the sample with an enzyme like β-glucuronidase to hydrolyze the conjugates. nih.govmdpi.com In principle, this approach could be tailored for glucoside-specific analysis by using the enzyme β-glucosidase, which has been shown to hydrolyze this compound. nih.gov The development of such modular and sensitive bio-fluorometric assays is a significant step forward, enabling analysis in diverse sample types and research contexts. nih.govresearchgate.net

Elucidation of Broader Glycosylation Networks and Their Cross-Talk in Heme Metabolism Research

The enzymatic glycosylation of bilirubin is a specific example of a much broader biological process. Glycosylation, the attachment of sugar moieties to molecules, is a fundamental mechanism for modifying the function of proteins, lipids, and metabolites. Emerging research aims to place bilirubin glucosidation within the larger context of glycosylation networks and their cross-talk with heme metabolism.

Heme itself is the prosthetic group of hemoglobin, and the non-enzymatic glycosylation of hemoglobin to form HbA1c is a well-known phenomenon, particularly in diabetes. nih.gov This establishes a direct link between a key hemoprotein and glycosylation, providing a model for how sugar modifications can impact molecules central to heme's biological cycle. nih.gov

More complex interactions are also being uncovered. Recent studies on viral proteins have identified allosteric sites that bind heme metabolites like biliverdin. elifesciences.org The dynamics of these binding pockets can be influenced by the glycosylation status of the protein at distant sites, suggesting a complex cross-talk between heme metabolite binding and protein glycosylation. elifesciences.org This raises the intriguing possibility that the glycosylation state of enzymes or transporter proteins involved in bilirubin metabolism could, in turn, be modulated by the presence of their own substrates or products.

Furthermore, the synthesis of UDP-glucose, the donor for bilirubin glucosidation, is a central hub in cellular metabolism. This activated sugar is also a precursor for glycogen (B147801) synthesis and for other nucleotide sugars like UDP-GlcNAc, which are required for the N-glycosylation of proteins. scispace.comresearchgate.net Therefore, the formation of this compound is in direct competition with other critical glycosylation pathways for a common pool of precursors, highlighting a metabolic cross-talk that is essential for cellular homeostasis.

Structural Biology and Enzymatic Mechanism Studies of Bilirubin Glucosyltransferases

A fundamental goal in this compound research is to understand the enzyme responsible for its synthesis: bilirubin UDP-glucosyltransferase. This involves characterizing its enzymatic mechanism, kinetic properties, and three-dimensional structure. While the UGT1A1 enzyme is well-established as the primary catalyst for glucuronidation, the specific enzymes for glucosidation are less characterized but are known to be part of the large UDP-glycosyltransferase (UGT) superfamily. nih.gov

Kinetic studies in rats have provided key insights into the enzymatic mechanism. The bilirubin UDP-glucosyltransferase requires Mg2+ for its activity and is highly specific for its sugar donor; it actively uses UDP-glucose but not other donors like CDP-glucose or ADP-glucose. nih.gov The enzyme's affinity for its substrates has been quantified, with a Km value for bilirubin of 5.7 x 10⁻⁵ M and for UDP-glucose of 1.6 x 10⁻³ M. scispace.comnih.gov The finding that the enzyme's affinity for bilirubin is higher than that of the corresponding glucuronyltransferase in rats suggests a potential kinetic preference for glucosidation in that species. scispace.com

From a structural biology perspective, UGTs are generally classified into different structural folds. It is suggested that UGTs belonging to the B1 group are those that tend to catalyze the glycosylation of substrates like bilirubin. mdpi.com These enzymes typically consist of two flexible domains with the catalytic center located in a cleft between them. mdpi.com The preference of the microsomal enzymatic system for different UDP-sugar donors is a critical factor that dictates which bilirubin conjugates are ultimately formed. nih.gov Future research focusing on the high-resolution crystal structure of a bilirubin-specific glucosyltransferase will be crucial for elucidating the precise molecular interactions that govern its substrate specificity and catalytic activity.

Table 3: Kinetic Properties of Rat Hepatic Bilirubin UDP-Glucosyltransferase

Parameter Substrate Value Reference
Km Bilirubin 5.7 x 10⁻⁵ M scispace.comnih.gov

Q & A

Q. What are best practices for validating novel detection methods for this compound against gold-standard assays?

  • Methodological Answer : Perform method-comparison studies using Bland-Altman plots and Passing-Bablok regression. Assess limits of detection (LOD) and quantification (LOQ) in spiked matrices. Cross-validate with independent labs to ensure inter-laboratory reproducibility .

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